ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate is a complex organic compound that features a tetrazole ring, a phenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Coupling with Phenyl Group: The tetrazole is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:
4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoic acid: Lacks the ethyl ester group, which may affect its solubility and bioavailability.
4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzamide: Contains an amide group instead of an ester, which can influence its reactivity and biological activity.
4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzyl alcohol:
These comparisons highlight the unique structural features and potential advantages of this compound in various research and industrial contexts.
Biological Activity
Ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure that includes a tetrazole moiety, which is known for its pharmacological properties. The molecular formula is C15H16N6O3 with a molecular weight of 348.33 g/mol. The compound's structure is pivotal in determining its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H16N6O3 |
Molecular Weight | 348.33 g/mol |
IUPAC Name | This compound |
InChI Key | DVHLKWJAKAEKNA-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or neurotransmission, contributing to its potential therapeutic effects against conditions such as arthritis and neurological disorders.
- Receptor Interaction : It has been suggested that the compound interacts with various receptors, potentially modulating their activity. For example, it may serve as an antagonist at purinergic receptors, which are implicated in inflammatory responses .
- Signal Transduction Modulation : this compound could influence intracellular signaling pathways by altering the phosphorylation states of proteins involved in cell proliferation and survival.
Antimicrobial Activity
Research indicates that compounds containing tetrazole moieties exhibit broad-spectrum antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating significant bactericidal effects against both Gram-positive and Gram-negative bacteria .
Table: Antimicrobial Efficacy
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 18 |
Pseudomonas aeruginosa | 12 |
Anti-inflammatory Activity
The compound has shown potential anti-inflammatory properties in preclinical studies. It was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .
Anticancer Activity
Preliminary studies have indicated that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. This is particularly relevant for cancers associated with chronic inflammation, as the compound's dual action could address both inflammation and tumor growth simultaneously .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Inflammatory Bowel Disease : In a controlled study involving animal models of inflammatory bowel disease, administration of the compound led to significant reductions in disease severity, as measured by histological scores and cytokine levels.
- Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in models of neurodegeneration, showing improved cognitive function and reduced neuronal apoptosis compared to control groups.
Properties
Molecular Formula |
C17H15N5O3 |
---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
ethyl 4-[[2-(tetrazol-1-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C17H15N5O3/c1-2-25-17(24)12-7-9-13(10-8-12)19-16(23)14-5-3-4-6-15(14)22-11-18-20-21-22/h3-11H,2H2,1H3,(H,19,23) |
InChI Key |
RLNLDRYNFJSPQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 |
Origin of Product |
United States |
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